molecular formula C16H14ClN5O3S2 B2438518 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1219912-80-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2438518
CAS No.: 1219912-80-7
M. Wt: 423.89
InChI Key: HGMASZIHXQRPOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoxazole and thiadiazole rings, followed by the introduction of the thioether and carboxamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound’s structure features a balance of polar (carboxamide) and nonpolar (isoxazole and thiadiazole) regions, which could influence its solubility and reactivity. The presence of aromatic rings (isoxazole and thiadiazole) may also contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thioether might be oxidized. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For instance, the balance of polar and nonpolar regions could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing novel derivatives of thiadiazoles and thiohydantoins, highlighting the chemical versatility and potential for generating compounds with diverse biological activities. The synthesis involves mild conditions and selective reactions, demonstrating the compound's utility in chemical synthesis (Balya et al., 2008).
  • A study on benzimidazole derivatives bearing acidic heterocycles as tetrazole bioisosteres explored the synthesis and angiotensin II receptor antagonistic activities, indicating the compound's relevance in designing bioactive molecules (Kohara et al., 1996).

Biological Activities

  • Microwave-assisted synthesis was used to create Schiff’s bases containing a thiadiazole scaffold, which were evaluated for anticancer activity against a panel of human cancer cell lines. This research indicates the compound's potential as a lead for developing new anticancer agents (Tiwari et al., 2017).
  • Another study focused on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's application in creating new antibiotics or treatments for infections (Başoğlu et al., 2013).

Methodological Advances

  • The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides offers a convenient method for preparing these compounds, highlighting the compound's role in facilitating chemical synthesis processes (Takikawa et al., 1985).
  • Research into Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives with isoxazole-3-carboxamide demonstrates the compound's utility in selective and efficient chemical transformations, important for developing new synthetic methodologies (Pasunooti et al., 2015).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures have shown promise in various areas of medicinal chemistry, suggesting that this compound could also have potential therapeutic applications. Future research could focus on exploring its biological activity and optimizing its structure for improved efficacy .

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3S2/c1-9-6-12(22-25-9)14(24)19-15-20-21-16(27-15)26-8-13(23)18-7-10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMASZIHXQRPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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